molecular formula C18H24O2 B1316645 17B-hydroxyestra-4,6-diene-3-one CAS No. 14531-84-1

17B-hydroxyestra-4,6-diene-3-one

Cat. No. B1316645
CAS RN: 14531-84-1
M. Wt: 272.4 g/mol
InChI Key: HFLHHQWDPZNOPI-IZPLOLCNSA-N
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Description

17B-hydroxyestra-4,6-diene-3-one, also known as 17B-HSD or Androsta-3,5-diene-7,17-dione (ADD), is a naturally occurring steroid hormone found in the human body. It is a biosynthetic prodrug of estradiol .


Synthesis Analysis

Estra-4,9-diene-3,17-dione, an important pharmaceutical intermediate, was synthesized by a three-step sequence from δ-Lactone 1 in 23.4% overall yield. The reaction of δ-Lactone 1 and Grignard reagent 2 followed by treatment with Jones reagent gave precursor 4. The domino cyclization reaction of 4 with piperidinium acetate gave estra-4,9-diene-3,17-dione .


Molecular Structure Analysis

The molecular formula of 17B-hydroxyestra-4,6-diene-3-one is C18H24O2. The average molecular mass is 272.388 g/mol .


Chemical Reactions Analysis

Upon systemic administration, regardless of the route of administration, 17B-hydroxyestra-4,6-diene-3-one has been found to rapidly and selectively convert into estradiol in the brain, whereas no such conversion occurs in the rest of the body .


Physical And Chemical Properties Analysis

The molecular weight of 17B-hydroxyestra-4,6-diene-3-one is 272.4 g/mol. The average molecular mass is 272.388 g/mol .

Scientific Research Applications

Synthesis of 7-Alkylated Steroids

6-Dehydronandrolone is a crucial synthetic intermediate in the production of 7-alkylated steroids . These steroids, including tibolone and fulvestrant , are significant for their diverse applications in hormone therapy and as selective estrogen receptor modulators (SERMs).

Future Directions

17B-hydroxyestra-4,6-diene-3-one has been proposed as a possible novel estrogenic treatment for neurological and psychiatric conditions associated with hypoestrogenism (e.g., menopausal hot flashes, depression, cognitive decline, Alzheimer’s disease, and stroke) that uniquely lacks potentially detrimental estrogenic side effects in the periphery .

properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-hydroxy-13-methyl-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,4,10,13-17,20H,3,5-9H2,1H3/t13-,14+,15+,16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLHHQWDPZNOPI-IZPLOLCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C=C[C@H]3[C@@H]1CC[C@@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001025459
Record name 17beta-Hydroxyestra-4,6-diene-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17B-hydroxyestra-4,6-diene-3-one

CAS RN

14531-84-1
Record name 6-Dehydro-19-nortestosterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14531-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17beta-Hydroxyestra-4,6-diene-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17B-hydroxyestra-4,6-diene-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.219.563
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the significance of 6-Dehydronandrolone in pharmaceutical synthesis?

A: 6-Dehydronandrolone acetate serves as a crucial precursor in synthesizing various C7-functionalized steroidal drugs. [] Its unique structure allows for modifications at the C7 position, opening avenues for developing new pharmaceuticals with potentially improved properties.

Q2: Can you describe a novel synthetic approach for 6-Dehydronandrolone acetate?

A: Researchers have developed a chemoenzymatic route for efficiently synthesizing 6-Dehydronandrolone acetate. [] This approach offers a potentially more sustainable and cost-effective alternative to traditional synthetic methods.

Q3: How is 6-Dehydronandrolone utilized in the synthesis of Fulvestrant?

A: 6-Dehydronandrolone acetate is a key starting material in a novel synthesis of Fulvestrant (Faslodex®), a medication used in the treatment of breast cancer. [] The synthesis utilizes a catalyst-controlled, diastereoselective 1,6-addition of a zirconocene reagent to 6-Dehydronandrolone acetate, forming the crucial carbon-carbon bond for Fulvestrant's structure. [] This method offers a potentially more efficient and cost-effective way to produce this important drug.

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